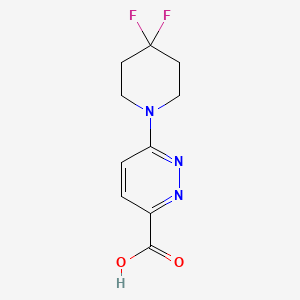

6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N3O2/c11-10(12)3-5-15(6-4-10)8-2-1-7(9(16)17)13-14-8/h1-2H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRFWSJRGGVBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 4,4-difluoropiperidine moiety and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 246.23 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridazine Ring : Starting from appropriate precursors, the pyridazine ring is constructed using cyclization reactions.

- Introduction of the Piperidine Moiety : The 4,4-difluoropiperidine group is then introduced via nucleophilic substitution.

- Carboxylation : Finally, the carboxylic acid group is added through carboxylation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It is hypothesized to inhibit certain enzymes or receptors involved in disease processes.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of pancreatic cancer cells in vitro by disrupting critical signaling pathways related to cell growth and survival .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Pancreatic Cancer | 15.2 | Significant inhibition |

| Lung Cancer | 22.5 | Moderate inhibition |

| Breast Cancer | 18.0 | Significant inhibition |

Antiviral Activity

Preliminary studies also suggest potential antiviral properties:

- A study exploring its effects on HIV-infected cells demonstrated that the compound could reduce viral replication rates by targeting gp41, a crucial protein for HIV entry into host cells .

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the efficacy of this compound against various cancer types. The results indicated that treatment led to significant reductions in tumor size in xenograft models of pancreatic cancer.

Case Study 2: HIV Inhibition

In another investigation focusing on HIV, the compound was tested alongside existing antiretroviral therapies. The findings revealed enhanced efficacy when combined with standard treatments, suggesting a complementary mechanism of action .

Scientific Research Applications

Inhibition of KDM5A

One of the most notable applications of 6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid is its role as an inhibitor of lysine-specific demethylase 5A (KDM5A). KDM5A is involved in the demethylation of histone lysines, which plays a crucial role in gene regulation and cancer progression.

- Study Findings : Research indicates that this compound can effectively inhibit KDM5A, leading to altered expression of oncogenes and tumor suppressor genes. The binding affinity and specificity of this compound were demonstrated through X-ray crystallography studies, revealing structural interactions that facilitate its inhibitory action .

Potential in Cancer Therapy

The inhibition of KDM5A by this compound suggests its potential application in cancer therapy. By modulating epigenetic regulation, it may help to restore normal gene expression patterns in cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited significant anti-proliferative effects on various cancer cell lines. The results indicated that compounds with similar structures could be developed into therapeutic agents targeting KDM5A-related pathways .

Neurological Applications

Due to its structural similarity to other central nervous system-active compounds, this compound may also have applications in treating neurological disorders.

- Mechanism : The difluoropiperidine moiety is known for enhancing blood-brain barrier permeability, which is critical for CNS drug development. Preliminary studies suggest that this compound could modulate neurotransmitter systems or neuroinflammatory pathways, although further research is needed to establish these effects conclusively .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following pyridazine derivatives share structural similarities with the target compound but differ in substituents:

Preparation Methods

Starting Materials and Intermediates

- Pyridazine-3-carboxylic acid derivatives are typically prepared or commercially available.

- 4,4-Difluoropiperidine or its derivatives serve as the nucleophilic amine source for substitution.

Key Synthetic Route

A representative synthetic approach, as indicated in patent literature and related research, proceeds as follows:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Halogenation of Pyridazine | Introduction of a leaving group (e.g., bromine) at the 6-position of pyridazine-3-carboxylic acid | Using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the halogen by 4,4-difluoropiperidin-1-yl group | Reaction of 6-bromo-pyridazine-3-carboxylic acid with 4,4-difluoropiperidine in polar aprotic solvents (e.g., DMF) at elevated temperatures |

| 3 | Purification | Isolation of the target compound by crystallization or chromatography | Use of solvents such as ethyl acetate, methanol, or water; recrystallization to enhance purity |

This method is consistent with procedures reported for analogous compounds in the class of nitrogen-containing heterocycles, where halogenated pyridazine derivatives undergo nucleophilic substitution with piperidine derivatives.

Alternative Approaches

- Direct amination : In some cases, palladium-catalyzed amination (Buchwald-Hartwig coupling) could be employed to attach the 4,4-difluoropiperidin-1-yl group to the pyridazine ring, especially if the halogenated precursor is less reactive under SNAr conditions.

- Use of protecting groups : If other functional groups are present, protecting groups may be introduced to prevent side reactions during substitution.

Reaction Conditions and Optimization

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.

- Temperature : Elevated temperatures (typically 80–120 °C) are used to promote substitution.

- Base : Sometimes a base (e.g., potassium carbonate) is added to deprotonate the amine and enhance nucleophilicity.

- Reaction Time : Typically ranges from several hours to overnight depending on reactivity.

Research Findings and Data Analysis

- The nucleophilic aromatic substitution of halogenated pyridazine derivatives with fluorinated piperidines is efficient and yields the desired product in moderate to high yields.

- The presence of fluorine atoms on the piperidine ring enhances metabolic stability and lipophilicity, which is beneficial for pharmaceutical applications.

- Purification by recrystallization or preparative chromatography yields analytically pure this compound suitable for biological testing.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Starting material | 6-Bromo-pyridazine-3-carboxylic acid | Commercially available or synthesized in-house |

| Nucleophile | 4,4-Difluoropiperidine | Purity critical for yield |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Elevated temperature to facilitate SNAr |

| Reaction time | 6–24 hours | Dependent on scale and reactivity |

| Base | K2CO3 or none | Optional, to enhance nucleophilicity |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | Moderate to high (50–85%) | Dependent on reaction optimization |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key synthetic steps involve acid hydrolysis under reflux (e.g., HCl/water at 93–96°C for 17 hours) and pH-controlled crystallization to isolate intermediates . Catalytic systems (e.g., palladium or copper) are critical for coupling reactions, as seen in structurally similar pyridazine derivatives . Solvent selection (e.g., ethanol, dichloromethane) and temperature gradients (e.g., 93–96°C for hydrolysis) significantly impact yield and purity. Multi-step protocols should include HPLC monitoring using pharmacopeial reference standards (e.g., EP/BP impurities) to validate intermediate purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy to verify substitution patterns (e.g., difluoropiperidine proton environments).

- X-ray crystallography (via CCDC databases) for absolute configuration determination, as demonstrated for bipyrazole-dicarboxylic acid derivatives .

- HPLC with UV/RI detection to assess purity against validated reference standards (e.g., EP Impurity E/F protocols) .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthesis of this compound to enhance scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Microwave-assisted synthesis reduces reaction times and improves regioselectivity, as shown for pyridazine analogs .

- Chiral resolution techniques , such as preparative chiral HPLC or enzymatic resolution, can isolate enantiomers.

- Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progression in real time, minimizing side-product formation .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Cross-validate results using orthogonal assays (e.g., autophagy flux assays vs. mTOR/p70S6K inhibition, as in pyrazole-carboxylic acid studies) .

- Cell-line specificity : Test in isogenic models (e.g., prostate cancer lines with varying PTEN status) to account for pathway heterogeneity .

- Statistical rigor : Apply multivariate analysis to isolate compound-specific effects from assay artifacts .

Q. What structural analogs of this compound have been explored to elucidate its pharmacophore, and what modifications impact bioactivity?

- Methodological Answer :

- Piperidine ring modifications : Replacing 4,4-difluoro with 4-methyl or 4-chloro groups alters metabolic stability and target binding, as seen in piperazine-pyrimidine derivatives .

- Pyridazine substitutions : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhances potency in kinase inhibition assays .

- Carboxylic acid bioisosteres : Replacing the carboxylic acid with tetrazole or acyl sulfonamide groups modulates solubility and membrane permeability .

Q. What experimental designs are recommended to study the compound’s mechanism of action in autophagy-related pathways?

- Methodological Answer :

- Autophagy flux assays : Use LC3-II/GFP-LC3 puncta quantification in prostate cancer cell lines (e.g., PC-3 or LNCaP) under nutrient-deprived conditions .

- mTOR/p70S6K inhibition : Perform Western blotting for phospho-S6K and phospho-4EBP1 to confirm pathway suppression .

- CRISPR/Cas9 knockout models : Validate target specificity by knocking out autophagy-related genes (e.g., ATG5 or Beclin-1) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .

- Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays .

- Tumor microenvironment models : Use 3D spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

Analytical Method Development

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.